molecular formula C3H4ClN3S B175989 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine CAS No. 112807-11-1

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B175989
M. Wt: 149.6 g/mol
InChI Key: LXBKUXZCSXPODH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would be based on the thiadiazole ring, with the chloromethyl group causing a dipole due to the electronegativity of the chlorine atom. The amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chloromethyl group is a good leaving group, so it could be substituted in a nucleophilic substitution reaction. The amine group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure and functional groups. For example, the presence of an amine group could make the compound a weak base. The compound could be solid at room temperature .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. For example, if the compound has biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

3-(chloromethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c4-1-2-6-3(5)8-7-2/h1H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBKUXZCSXPODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554324
Record name 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2,4-thiadiazol-5-amine

CAS RN

112807-11-1
Record name 3-(Chloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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